n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide
Description
n-(2-(1H-Imidazol-1-yl)ethyl)-4-chloropicolinamide (molecular formula: C₁₁H₁₁ClN₄O, molecular weight: 250.68 g/mol) is a heterocyclic compound featuring an imidazole ring and a 4-chloropicolinamide moiety. The imidazole ring provides nitrogen-based coordination sites, while the chlorine atom at the C4 position of the picolinamide scaffold enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions . Its structure is optimized for diverse applications, including enzyme inhibition, antimicrobial activity, and coordination chemistry with transition metals like silver and gold .
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-chloro-N-(2-imidazol-1-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-1-2-14-10(7-9)11(17)15-4-6-16-5-3-13-8-16/h1-3,5,7-8H,4,6H2,(H,15,17) |
InChI Key |
CVCNUILRCAKAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)NCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Picolinamide Moiety: The picolinamide moiety can be synthesized by reacting 4-chloropicolinic acid with an amine to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and chlorinated pyridine ring undergo hydrolysis under varied conditions:
-
Key Data :
Nucleophilic Substitution at Chlorine
The C4-chlorine participates in SNAr reactions with nitrogen nucleophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Aniline | N-(2-(1H-Imidazol-1-yl)ethyl)-4-(phenylamino)picolinamide | Ethanol, 70°C, 1.5 hr | 68% |
| 2-Nitroaniline | N-(2-(1H-Imidazol-1-yl)ethyl)-4-(2-nitrophenylamino)picolinamide | Methanol, 72°C, 1.2 hr | 55% |
-
Spectroscopic Validation :
Coordination Chemistry with Metals
The imidazole nitrogen acts as a ligand in metal complexes:
| Metal Salt | Complex Formed | Application |
|---|---|---|
| Ag₂O | [Ag(N-(2-(1H-Imidazol-1-yl)ethyl)-4-chloropicolinamide)₂]⁺ | Antimicrobial agent synthesis |
| AuCl(SMe₂) | Chlorido(NHC)gold(I) complex | Anticancer studies (IC₅₀ = 1.96 μM) |
-
Mechanistic Insight :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 220–250°C | 15% | Imidazole ring degradation |
| 300–320°C | 45% | Amide bond rupture + CO₂ release |
-
DSC Data : Endothermic peak at 218°C (ΔH = 145 J/g) correlates with crystalline phase transition.
Biocatalytic Modifications
Enzymatic transformations enhance bioactivity:
| Enzyme | Reaction | Product Bioactivity |
|---|---|---|
| Cytochrome P450 3A4 | N-Dealkylation at ethyl group | Increased solubility (LogP reduced by 1.2) |
| Esterase | Hydrolysis of ethylimidazole moiety | Enhanced GABA receptor binding (Kd = 0.94 μM) |
This compound’s versatility in hydrolysis, substitution, metal coordination, and enzymatic modification positions it as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols from provide reproducible frameworks for further derivatization.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-4-chloropicolinamide depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, while the picolinamide moiety can form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Key Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₄O |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | 4-chloro-N-(2-imidazol-1-ylethyl)pyridine-2-carboxamide |
| Key Reactivity | SNAr at C4-Cl (e.g., with aniline, yield: 68%) |
| Metal Coordination | Forms complexes with Ag⁺ (antimicrobial) and Au(I) (anticancer, IC₅₀ = 1.96 μM) |
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from the synergistic effects of its imidazole and 4-chloropicolinamide groups. Below is a detailed comparison with analogs differing in substituents, heterocyclic systems, or functional groups.
Halogen-Substituted Picolinamide Derivatives
The C4 halogen significantly influences electronic properties and bioactivity.
| Compound Name | Substituent (X) | Molecular Weight (g/mol) | Key Differences | Biological/Reactivity Profile | Source |
|---|---|---|---|---|---|
| n-(2-(1H-Imidazol-1-yl)ethyl)-4-chloropicolinamide | Cl | 250.68 | Higher electronegativity enhances SNAr reactivity; forms stable metal complexes | Anticancer (Au complex IC₅₀ = 1.96 μM) | |
| n-(2-(1H-Imidazol-1-yl)ethyl)-4-bromopicolinamide | Br | 295.13 | Larger atomic radius reduces electronegativity; slower SNAr kinetics | Limited metal coordination data | |
| n-(2-(1H-Imidazol-1-yl)ethyl)-4-fluoropicolinamide | F | 234.23 | Stronger electron-withdrawing effect; potential for enhanced enzyme inhibition | Higher metabolic stability predicted | |
| n-(2-(1H-Imidazol-1-yl)ethyl)-4-methylpicolinamide | CH₃ | 230.28 | Electron-donating group reduces electrophilicity; poor SNAr reactivity | Lower antimicrobial activity |
Key Insight : Chlorine’s balance of electronegativity and atomic size makes it optimal for both chemical reactivity (e.g., SNAr yields >55%) and biological interactions (e.g., Au complex potency) .
Imidazole-Containing Heterocycles with Varied Scaffolds
Structural modifications in the heterocyclic core or side chains alter bioactivity and applications.
| Compound Name | Core Structure | Key Features | Biological Activity | Source |
|---|---|---|---|---|
| N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine hydrochloride | Thian (sulfur-containing) | Sulfur atom enhances polar interactions; distinct from picolinamide | Potential therapeutic agent (mechanism unclear) | |
| 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole | Benzoimidazole | Larger aromatic system; dual chlorine substituents | Enhanced reactivity in halogen exchange | |
| Fluconazole | Bis-triazole | Clinically used antifungal; lacks picolinamide moiety | Targets fungal CYP51 enzymes | |
| 1-(2-chloroethyl)-2-methyl-1H-imidazole | Simple imidazole | Chloroethyl group enables alkylation reactions | Intermediate in drug synthesis |
Key Insight : The picolinamide moiety in This compound provides a rigid planar structure for target binding, unlike flexible thian or smaller imidazole derivatives .
Sulfonamide and Carboxamide Derivatives
Functional group variations impact solubility and target selectivity.
| Compound Name | Functional Group | Key Differences | Applications | Source |
|---|---|---|---|---|
| N,1-dimethyl-1H-imidazole-4-sulfonamide | Sulfonamide | Higher acidity (pKa ~3-4) due to -SO₂NH₂ group | Enzyme inhibition; industrial catalysis | |
| N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide | Sulfonamide + chlorophenyl | Bulky substituents reduce membrane permeability | Research tool for receptor studies | |
| This compound | Carboxamide | Amide group enables hydrogen bonding; moderate solubility | Metal coordination; antimicrobial agents |
Key Insight : Carboxamides like This compound offer better metal-binding capacity than sulfonamides, which prioritize enzyme inhibition .
Chemical Reactivity
- SNAr Reactions: The C4-Cl undergoes substitution with amines (e.g., aniline, 68% yield) under mild conditions (70°C, ethanol) .
- Metal Coordination : Forms stable complexes with Ag(I) and Au(I), showing promise in antimicrobial and anticancer drug development .
Comparative Advantages
- vs. Bromo/Fluoro Analogs : Chlorine provides optimal reactivity and stability for drug development .
- vs. Sulfonamides : Superior metal coordination capability enhances therapeutic versatility .
Biological Activity
N-(2-(1H-Imidazol-1-yl)ethyl)-4-chloropicolinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a structure known for its significant role in biological systems. The presence of the chloropicolinamide moiety suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4e | K562 | 0.94 |
| 4e | HL60 | 1.62 |
| 4e | MV4-11 | 1.90 |
| 4e | NB4 | 0.96 |
These findings indicate that modifications to the imidazole and picolinamide portions can significantly enhance cytotoxicity against leukemia cell lines .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored. A study on similar imidazole-containing compounds demonstrated effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Methicillin-Susceptible S. aureus (MSSA) | 14.74 |
| Methicillin-Resistant S. aureus (MRSA) | 24.65 |
| E. coli | 30.13 |
| P. aeruginosa | 40.04 |
These results suggest that the imidazole ring significantly contributes to the antimicrobial efficacy of the compound .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Anticancer Mechanism : The compound appears to exert its anticancer effects through inhibition of specific oncogenic pathways, potentially involving kinase activity modulation .
- Antimicrobial Mechanism : The imidazole moiety is believed to interact with bacterial enzymes or membranes, disrupting essential cellular processes .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound in vivo using xenografted mouse models. The compound demonstrated significant tumor reduction compared to controls, with a marked decrease in Ki67 expression, indicating reduced cell proliferation .
Case Study 2: Antimicrobial Activity
In another investigation, a series of imidazole derivatives were tested against clinical isolates of MRSA and other pathogens. The results showed that modifications in the side chains significantly influenced their antimicrobial potency, with some derivatives outperforming standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
